molecular formula C18H16BrNO4S B2565759 methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358052-27-3

methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2565759
CAS No.: 1358052-27-3
M. Wt: 422.29
InChI Key: QTMIWCDFJKYHKJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative featuring a bicyclic core with sulfur and nitrogen atoms. Key structural features include:

  • 6-Bromo substituent: Introduces steric bulk and electronic effects.
  • 4-(3,4-Dimethylphenyl) group: Electron-donating methyl groups at the 3- and 4-positions of the phenyl ring, influencing steric and electronic properties.
  • Methyl ester at position 2: Modulates lipophilicity and metabolic stability.

This compound’s molecular formula is inferred as C₁₈H₁₆BrNO₄S, with an approximate molecular weight of 423.3 g/mol (calculated based on analogs) .

Properties

IUPAC Name

methyl 6-bromo-4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-7-5-13(19)9-15(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMIWCDFJKYHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be denoted by the formula C15H15BrN2O4SC_{15}H_{15}BrN_{2}O_{4}S. Its molecular weight is approximately 379.25 g/mol. The presence of the bromine atom and the dimethylphenyl group contributes to its unique biological profile.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound exhibits significant inhibition against several enzymes and shows promise in treating conditions like diabetes and cancer.

Inhibition of Aldose Reductase

One of the primary areas of research involves the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies indicate that derivatives of benzothiazine compounds can effectively inhibit ALR2 with IC50 values ranging from 0.11 μM to 10.42 μM . The specific compound under discussion may exhibit similar or enhanced inhibitory effects due to its structural modifications.

Antimicrobial Activity

Benzothiazine derivatives have shown notable antimicrobial properties. Research indicates that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The potential for antimicrobial activity in this compound warrants further investigation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism and oxidative stress.
  • Antioxidant Properties : Some benzothiazine derivatives have been reported to possess antioxidant capabilities, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzothiazine derivatives:

  • Aldose Reductase Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that certain benzothiazine derivatives showed promising inhibition against ALR2, suggesting potential for diabetes treatment .
  • Antimicrobial Efficacy : Research conducted on related compounds indicated significant antimicrobial activity against Staphylococcus aureus and Mycobacterium tuberculosis, showcasing the potential for developing new antibiotics .
  • Antioxidant Activity : A comparative study evaluated various benzothiazine derivatives for their antioxidant activity using DPPH and FRAP assays. Results indicated that some derivatives had substantial free radical scavenging capabilities .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (μM)Reference
Aldose Reductase InhibitionALR20.11 - 10.42
Antimicrobial ActivityStaphylococcus aureusN/A
Antioxidant ActivityFree Radical ScavengingN/A

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the benzothiazine class of compounds, characterized by a benzene ring fused with a thiazine ring. Its molecular formula is C14H14BrN1O4SC_{14}H_{14}BrN_{1}O_{4}S, and it exhibits a complex structure that contributes to its diverse biological activities. The presence of the bromine atom and the dimethylphenyl group enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant antibacterial properties. For instance, 1,4-benzothiazine-based bisamide derivatives have been designed as dual inhibitors targeting bacterial peptide deformylase (PDF), showing promising results against Staphylococcus aureus . The structural features of methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide may contribute to similar antibacterial efficacy.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Case studies have shown that modifications in the benzothiazine structure can enhance cytotoxicity against different cancer cell lines.

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from readily available precursors such as 2-aminobenzothiazoles or related compounds . Various catalytic systems have been employed to optimize yields during synthesis.

Derivative Exploration

Researchers are actively exploring derivatives of this compound to enhance its pharmacological profiles. For example, modifications at the carboxylate position can lead to improved solubility and bioavailability, which are crucial for therapeutic applications .

Case Studies

Several case studies have documented the efficacy of benzothiazine derivatives in preclinical models:

  • A study demonstrated that a related benzothiazine derivative showed significant inhibition of tumor growth in xenograft models .
  • Another investigation highlighted the antibacterial effects against multidrug-resistant strains of bacteria using synthesized derivatives .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₈H₁₆BrNO₄S 6-Br, 4-(3,4-dimethylphenyl) ~423.3 High steric hindrance at 3,4-dimethylphenyl; bromine enhances polarizability.
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₄BrNO₅S 6-Br, 4-(3-methoxyphenyl) 424.265 Methoxy group increases polarity; resonance effects may alter electronic density.
Methyl 4-(3,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₈H₁₆FNO₄S 6-F, 4-(3,5-dimethylphenyl) ~393.4 (estimated) Fluorine’s electronegativity impacts electronic effects; 3,5-dimethylphenyl reduces steric clash.

Electronic and Steric Effects

  • Halogen Influence: Bromine (Target and ): Larger atomic radius increases steric bulk and polarizability compared to fluorine in . Bromine’s electron-withdrawing effect may stabilize negative charges in intermediates.
  • Electron-donating methyl groups increase electron density on the benzothiazine core. 3-Methoxyphenyl (): Methoxy’s resonance donation may delocalize electron density, contrasting with the inductive electron-donating effect of methyl groups.

Computational Structural Analysis

Graph-based comparison methods (e.g., subgraph isomorphism detection) highlight shared benzothiazine-sulfone cores across all compounds . Key divergences include:

  • Substituent Topology : The 3,4-dimethylphenyl group in the target compound introduces a unique branching pattern absent in and .
  • Similarity Scores : Using Tanimoto coefficients, the target compound shares ~75% structural similarity with and ~65% with , primarily due to halogen and aryl group differences.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how do substituents influence reaction conditions?

  • Methodology : Start with a benzothiazine scaffold and introduce substituents via nucleophilic substitution or coupling reactions. For example, alkylation of a hydroxy-substituted benzothiazine precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with a brominated aryl halide (e.g., 3,4-dimethylphenyl bromide) under reflux with a base like potassium carbonate in acetonitrile . Adjust reaction time (e.g., 7 hours) and stoichiometry (5:1 excess of alkylating agent) to account for steric hindrance from the 3,4-dimethylphenyl group. Monitor purity via TLC/HPLC.

Q. How can the purity of this compound be validated, and what analytical thresholds are critical for pharmaceutical-grade standards?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (260–350 nm). Compare retention times and response factors to reference standards (e.g., meloxicam-related compounds in ). Set acceptance criteria: ≤0.1% for major impurities (relative response factor ≥0.5) and ≤1.0% for minor impurities . Confirm identity via HRMS and ¹H/¹³C NMR, ensuring no residual solvents (e.g., acetonitrile) via GC-MS.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm for C3,4-dimethylphenyl), and ester methoxy (δ ~3.8 ppm).
  • X-ray crystallography : Resolve crystal packing and confirm the 1,4-benzothiazine core’s half-chair conformation, noting deviations caused by bulky substituents .
  • IR spectroscopy : Confirm sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹.

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence the compound’s solid-state packing and solubility?

  • Methodology : Analyze single-crystal X-ray data to assess intermolecular interactions. The dimethyl groups may disrupt π-π stacking (typical centroid separations ~3.6 Å in related compounds) and promote C–H···O/S interactions instead . Compare solubility in polar (DMSO) vs. nonpolar (toluene) solvents via shake-flask experiments. Use Hansen solubility parameters to correlate substituent effects with dissolution behavior.

Q. What strategies can resolve discrepancies in biological activity data between this compound and analogs with different aryl substituents?

  • Methodology :

  • Structure-activity relationship (SAR) : Test in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and compare with analogs (e.g., 3-methoxyphenyl derivatives in ). The electron-donating methyl groups may reduce electrophilicity, altering receptor binding .
  • Molecular docking : Model interactions with target proteins (e.g., endothelin receptors) using software like AutoDock Vina. Highlight steric clashes or hydrophobic interactions caused by the dimethylphenyl group .

Q. How can computational methods predict the stability of this compound under stressed conditions (e.g., heat, light)?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to evaluate bond dissociation energies, particularly at the sulfone (S–O) and ester (C–O) groups. Compare with experimental forced degradation data (e.g., 40°C/75% RH for 4 weeks). Use HPLC-PDA to track degradation products, such as demethylated or debrominated derivatives .

Q. What are the key considerations for designing a stability-indicating HPLC method for this compound?

  • Methodology : Optimize mobile phase (e.g., acetonitrile/phosphate buffer, pH 3.0) to separate degradation products. Use a gradient elution (5–95% organic phase over 30 minutes) and validate specificity via spiked impurity recovery (≥90%). Reference retention times from analogs (e.g., meloxicam-related compounds with similar λmax) .

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